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Abstract
O-Desethyl sildenafil, also known as Sildenafil Impurity C, is a known process-related impurity

and a metabolite of sildenafil. Its synthesis is of significant interest for reference standard

preparation, impurity profiling, and pharmacological studies. This technical guide provides a

comprehensive overview of a plausible synthetic pathway for O-Desethyl sildenafil, including

detailed experimental protocols for the synthesis of key precursors and the final compound.

The presented methodology is based on established principles of organic synthesis and

information available in the public domain regarding the synthesis of sildenafil and its

analogues. Quantitative data is summarized in tables for clarity, and a logical workflow of the

synthesis is presented using a Graphviz diagram.

Introduction
O-Desethyl sildenafil, chemically named 5-(2-hydroxy-5-((4-methylpiperazin-1-

yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a

primary metabolite and a process impurity in the manufacturing of sildenafil. The presence and

quantity of such impurities are critical quality attributes for the active pharmaceutical ingredient

(API). Therefore, the availability of pure O-Desethyl sildenafil as a reference standard is

essential for the development of analytical methods to monitor the quality of sildenafil citrate.

This guide outlines a multi-step synthesis to obtain O-Desethyl sildenafil.
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Overall Synthetic Strategy
The proposed synthetic strategy involves the preparation of two key intermediates: the

pyrazole core, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (I), and a functionalized

benzoic acid derivative, 2-hydroxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid (II). These

intermediates are then coupled and cyclized to form the core structure of O-Desethyl
sildenafil. An alternative final step involves the de-ethylation of a sildenafil precursor.

Precursor Synthesis Final Product Synthesis

Ethyl 2,4-dioxoheptanoate HydrazinePyrazolone formation Dimethyl sulfateN-methylation 4-amino-1-methyl-3-propyl-1H-
pyrazole-5-carboxamide (I)

Amination & Nitration/
Reduction Intermediate I

Salicylic acid Chlorosulfonic acid
Chlorosulfonation

N-methylpiperazine
Sulfonamide formation

2-hydroxy-5-(4-methylpiperazine-1-
sulfonyl)benzoic acid (II)

Hydrolysis

Intermediate II

CouplingAmide bond formation O-Desethyl sildenafilCyclization

Click to download full resolution via product page

Figure 1: Overall synthetic workflow for O-Desethyl sildenafil.

Experimental Protocols
Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-
carboxamide (I)
The synthesis of the pyrazole core is a multi-step process starting from commercially available

materials. An improved synthesis method can achieve a total yield of approximately 39.3%.[1]

Step 1: Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Methylation and Hydrolysis: Ethyl 3-n-propylpyrazole-5-carboxylate is methylated using

dimethyl sulfate. The resulting intermediate is directly hydrolyzed without purification.

Nitration: The crude 1-methyl-3-n-propylpyrazole-5-carboxylic acid is nitrated using a mixture

of nitric acid and sulfuric acid.
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Step 2: Amidation and Reduction

Amidation: The carboxylic acid is converted to the corresponding carboxamide.

Reduction: The nitro group is reduced to an amino group via catalytic hydrogenation in the

presence of ammonium formate and a metal catalyst (e.g., Pd/C).[1]

Step
Starting
Material

Reagents Product Yield (%) Purity (%)

1

Ethyl 3-n-

propylpyrazol

e-5-

carboxylate

1. Dimethyl

sulfate2.

NaOH (aq)3.

HNO₃/H₂SO₄

1-methyl-4-

nitro-3-

propyl-1H-

pyrazole-5-

carboxylic

acid

~65 >95

2

1-methyl-4-

nitro-3-

propyl-1H-

pyrazole-5-

carboxylic

acid

1. SOCl₂2.

NH₄OH3.

H₂/Pd-C,

Ammonium

formate

4-amino-1-

methyl-3-

propyl-1H-

pyrazole-5-

carboxamide

(I)

~60 >98

Table 1: Summary of quantitative data for the synthesis of Intermediate I.

Synthesis of 2-hydroxy-5-(4-methylpiperazine-1-
sulfonyl)benzoic acid (II)
This intermediate provides the substituted phenyl moiety of O-Desethyl sildenafil.

Step 1: Synthesis of 5-(chlorosulfonyl)-2-hydroxybenzoic acid

Salicylic acid is added to an excess of chlorosulfonic acid at a controlled temperature.

The reaction mixture is stirred until the reaction is complete (monitored by TLC).

The mixture is then carefully quenched with ice water to precipitate the product.
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The solid is filtered, washed with cold water, and dried.

Step 2: Synthesis of 2-hydroxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid (II)

5-(chlorosulfonyl)-2-hydroxybenzoic acid is dissolved in a suitable solvent (e.g., acetone).

N-methylpiperazine is added dropwise at a low temperature.

The reaction is stirred to completion.

The product is isolated by filtration and can be purified by recrystallization.

Step
Starting
Material

Reagents Product Yield (%) Purity (%)

1 Salicylic acid
Chlorosulfoni

c acid

5-

(chlorosulfon

yl)-2-

hydroxybenz

oic acid

~85 >97

2

5-

(chlorosulfon

yl)-2-

hydroxybenz

oic acid

N-

methylpipera

zine

2-hydroxy-5-

(4-

methylpipera

zine-1-

sulfonyl)benz

oic acid (II)

~90 >98

Table 2: Summary of quantitative data for the synthesis of Intermediate II.

Synthesis of O-Desethyl sildenafil
Method A: Coupling and Cyclization

Amide Bond Formation: Intermediate II is activated (e.g., with thionyl chloride or a

carbodiimide) and then reacted with Intermediate I to form an amide intermediate.
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Cyclization: The amide intermediate is cyclized under basic or acidic conditions to form the

pyrazolopyrimidinone ring, yielding O-Desethyl sildenafil.

Method B: De-ethylation of a Sildenafil Precursor

An alternative approach involves the de-ethylation of a readily available sildenafil precursor.

De-ethylation: 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-

d]pyrimidin-7-one is treated with aqueous hydrobromic acid (HBr) to cleave the ethyl ether.

Chlorosulfonation: The resulting phenolic compound is chlorosulfonated using chlorosulfonic

acid.

Sulfonamide Formation: The crude sulfonyl chloride is reacted with N-methylpiperazine in a

suitable solvent like dichloromethane to yield O-Desethyl sildenafil.
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Step
Starting
Material

Reagents Product Yield (%) Purity (%)

1

5-(2-

ethoxyphenyl

)-1-methyl-3-

propyl-1,6-

dihydro-7H-

pyrazolo[4,3-

d]pyrimidin-7-

one

Aq. HBr

5-(2-

hydroxyphen

yl)-1-methyl-

3-propyl-1,6-

dihydro-7H-

pyrazolo[4,3-

d]pyrimidin-7-

one

~70 >95

2

5-(2-

hydroxyphen

yl)-1-methyl-

3-propyl-1,6-

dihydro-7H-

pyrazolo[4,3-

d]pyrimidin-7-

one

Chlorosulfoni

c acid

5-(5-

(chlorosulfon

yl)-2-

hydroxyphen

yl)-1-methyl-

3-propyl-1,6-

dihydro-7H-

pyrazolo[4,3-

d]pyrimidin-7-

one

~80 Crude

3

5-(5-

(chlorosulfon

yl)-2-

hydroxyphen

yl)-1-methyl-

3-propyl-1,6-

dihydro-7H-

pyrazolo[4,3-

d]pyrimidin-7-

one

N-

methylpipera

zine

O-Desethyl

sildenafil
~75

>98 (after

purification)

Table 3: Summary of quantitative data for the synthesis of O-Desethyl sildenafil via Method B.

Visualization of the Synthetic Pathway
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The logical progression of the key synthetic transformations in Method B is illustrated below.
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Figure 2: Key transformations in the synthesis of O-Desethyl sildenafil.

Conclusion
This technical guide provides a detailed framework for the preparation of O-Desethyl
sildenafil. The outlined synthetic routes, based on established chemical principles, offer a

viable pathway for obtaining this important reference standard. The provided experimental

protocols and quantitative data serve as a valuable resource for researchers and professionals

in the fields of medicinal chemistry, drug development, and quality control. Further optimization

of the reaction conditions may be necessary to enhance yields and purity for specific

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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